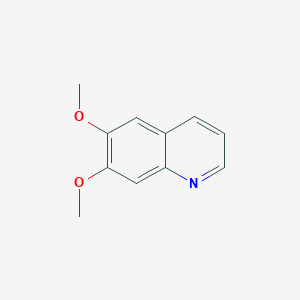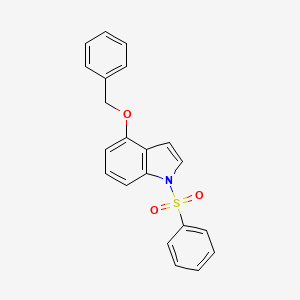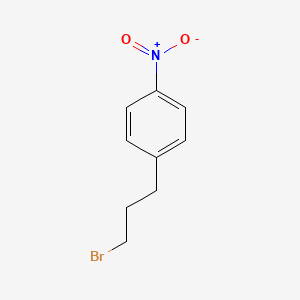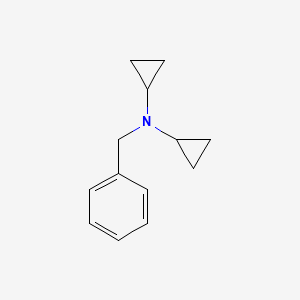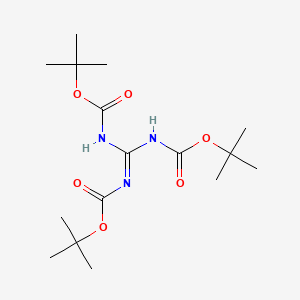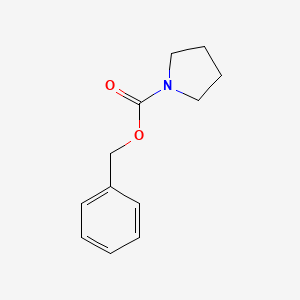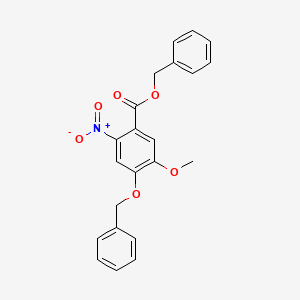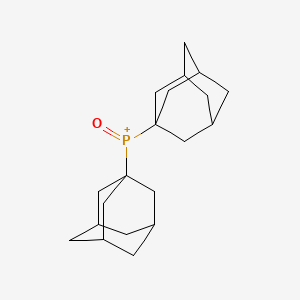
Di-1-Adamantylphosphinoxid
Übersicht
Beschreibung
Di-1-adamantylphosphine oxide, also known as Bis(adamant-1-yl)phosphine or Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine, is a chemical compound with the empirical formula C20H31P . It has a molecular weight of 302.43 .
Molecular Structure Analysis
The molecular structure of Di-1-adamantylphosphine oxide is complex due to the presence of the adamantyl groups . The compound is a stable tautomer of di(1-adamantyl)phosphinous acid .Chemical Reactions Analysis
Di-1-adamantylphosphine oxide has been used to synthesize new PA-Ad-coordinated complexes, which are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in these complexes by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .Physical And Chemical Properties Analysis
Di-1-adamantylphosphine oxide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its sensitivity . The compound is white in color and is insoluble in water .Wissenschaftliche Forschungsanwendungen
Suzuki-Reaktionen von unreaktiven Arylchloriden
Di(1-adamantyl)phosphinoxid (SPO-Ad), ein stabiles Tautomer von Di(1-adamantyl)phosphinigsäure (PA-Ad), wurde zur Synthese von zwei neuen PA-Ad-koordinierten Komplexen, POPd-Ad und POPd2-Ad, eingesetzt . Diese Komplexe sind effektive Prekatalysatoren für die Suzuki-Reaktion von Arylchloriden . Die Reduktion von Pd(II) in POPd-Ad und POPd2-Ad durch Arylboronsäure wurde untersucht, und das ideale Pd-zu-PA-Verhältnis in der Suzuki-Reaktion wurde als 1:1 ermittelt .
Liganden für die Aktivierung von Arylhalogeniden
Di(1-adamantyl)alkylphosphine, darunter Di(1-adamantyl)-n-butylphosphin (BuPAd 2), wurden als sterisch anspruchsvolle und elektronenreiche Liganden für die Aktivierung von Arylhalogeniden eingeführt . Diese Phosphine haben sich als exzellente Liganden für verschiedene palladiumkatalysierte Kupplungsreaktionen erwiesen .
Heck-Kupplungsreaktionen
Di(1-adamantyl)-n-butylphosphin (BuPAd 2) hat sich als exzellenter Ligand für Heck-Kupplungsreaktionen erwiesen . Diese Anwendung ist besonders nützlich bei der Synthese komplexer organischer Moleküle .
Buchwald–Hartwig-Aminierungen
Di(1-adamantyl)-n-butylphosphin (BuPAd 2) wurde auch als Ligand für Buchwald–Hartwig-Aminierungen verwendet . Diese Reaktion wird zur Bildung von Kohlenstoff-Stickstoff-Bindungen verwendet, was ein Schlüsselschritt bei der Synthese vieler Pharmazeutika und biologisch aktiver Verbindungen ist .
α-Arylierungsreaktionen von Ketonen
Di(1-adamantyl)-n-butylphosphin (BuPAd 2) wurde als Ligand für α-Arylierungsreaktionen von Ketonen verwendet . Diese Reaktion ist wichtig bei der Synthese komplexer organischer Moleküle, insbesondere in der pharmazeutischen Industrie .
Synthese neuer Metallkomplexe
Di(1-adamantyl)phosphinoxid (SPO-Ad) wurde bei der Synthese neuer Metallkomplexe, wie POPd-Ad und POPd2-Ad, eingesetzt . Diese Komplexe haben sich als effektive Prekatalysatoren für verschiedene Reaktionen erwiesen, einschließlich der Suzuki-Reaktion von Arylchloriden .
Safety and Hazards
Wirkmechanismus
Target of Action
Di-1-adamantylphosphine oxide (SPO-Ad) is primarily used as a ligand in various catalytic reactions . Its primary targets are transition metal complexes, particularly palladium (Pd) complexes . These complexes play a crucial role in various cross-coupling reactions, which are fundamental in organic synthesis .
Mode of Action
SPO-Ad interacts with its targets by coordinating with the metal center of the complex . It forms PA-Ad-coordinated complexes, POPd-Ad and POPd2-Ad . The interaction of SPO-Ad with Pd(II) leads to the reduction of Pd(II) by arylboronic acid . This interaction and the subsequent changes in the Pd complex are crucial for the catalytic activity of the complex .
Biochemical Pathways
The primary biochemical pathway affected by SPO-Ad is the Suzuki reaction of aryl chlorides . The Suzuki reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two aryl groups . The downstream effects of this pathway include the synthesis of various organic compounds, which have broad applications in natural product synthesis and materials science .
Result of Action
The result of SPO-Ad’s action is the successful catalysis of the Suzuki reaction of aryl chlorides . The mononuclear and mono-ligated Pd species, assumed to be catalytically active, are formed as a result of the interaction between SPO-Ad and Pd(II) . This leads to the formation of the desired organic compounds.
Action Environment
The action, efficacy, and stability of SPO-Ad are influenced by various environmental factors. For instance, the transformation of POPd2-Ad to POPd-Ad is facilitated in an acetonitrile environment . Additionally, the temperature can affect the catalytic yields of the reaction . Optimal reaction conditions, including the reaction time and catalyst loading, can enhance the effectiveness of SPO-Ad .
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131266-79-0 | |
| Record name | di-1-adamantylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-1-adamantylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



